molecular formula C5H9N3OS B136392 N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine CAS No. 148639-72-9

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine

Katalognummer: B136392
CAS-Nummer: 148639-72-9
Molekulargewicht: 159.21 g/mol
InChI-Schlüssel: IFDRXBBBALHODS-VMPITWQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitrosation of N-methyl-3,4-dihydro-2H-1,4-thiazine-5-amine using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction is carried out at low temperatures to ensure the selective formation of the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitroso group can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-methyl-3,4-dihydro-2H-1,4-thiazine-5-amine: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.

    6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

Uniqueness

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine is unique due to the presence of both the nitroso and methyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Biologische Aktivität

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine (CAS No. 148639-72-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes nitrogen, sulfur, and oxygen atoms. Its molecular formula is C5H9N3OSC_5H_9N_3OS, with a molecular weight of approximately 159.21 g/mol . The presence of the nitroso group is significant for its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, which may modulate enzyme activities and influence biochemical pathways. This interaction is crucial for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Salmonella typhi14

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In one study involving human tumor cell lines, this compound showed significant cytotoxic effects:

Cell Line IC50 (µM)
MKN45 (gastric adenocarcinoma)8.5
A549 (lung cancer)10.2

These findings indicate that the compound may inhibit cancer cell proliferation effectively .

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various derivatives of thiazine compounds, including this compound. The study found that this compound demonstrated superior activity against Gram-positive bacteria compared to traditional antibiotics .

Investigation into Anticancer Mechanisms

Another study focused on the mechanism by which N-methyl-6-nitroso compounds induce apoptosis in cancer cells. The research highlighted that the compound activates caspases and induces oxidative stress within the cells, leading to programmed cell death .

Eigenschaften

CAS-Nummer

148639-72-9

Molekularformel

C5H9N3OS

Molekulargewicht

159.21 g/mol

IUPAC-Name

(NE)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine

InChI

InChI=1S/C5H9N3OS/c1-6-4-5(8-9)10-3-2-7-4/h9H,2-3H2,1H3,(H,6,7)/b8-5+

InChI-Schlüssel

IFDRXBBBALHODS-VMPITWQZSA-N

SMILES

CN=C1C(=NO)SCCN1

Isomerische SMILES

CN=C1/C(=N\O)/SCCN1

Kanonische SMILES

CN=C1C(=NO)SCCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.